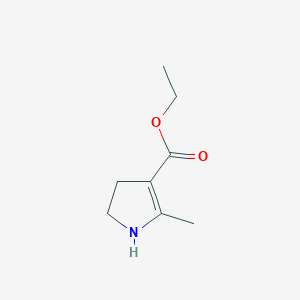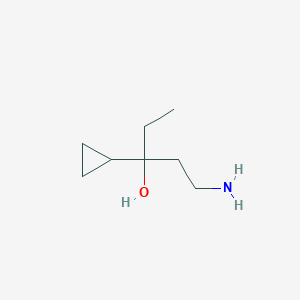
1-Amino-3-cyclopropylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-cyclopropylpentan-3-ol is an organic compound with the molecular formula C₈H₁₇NO It is a cyclopropyl derivative of pentanol, featuring both an amino group and a hydroxyl group on the same carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-cyclopropylpentan-3-ol typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of cyclopropylmethyl bromide with a suitable amine under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of a suitable precursor, such as a cyclopropyl ketone, in the presence of an amine. This method allows for the efficient production of the compound on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-cyclopropylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to form amides or sulfonamides.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-cyclopropylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-cyclopropylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-3-cyclopropylbutan-3-ol: A shorter chain analog with similar functional groups.
1-Amino-3-cyclopropylhexan-3-ol: A longer chain analog with similar functional groups.
Cyclopropylamine: A simpler analog lacking the hydroxyl group.
Uniqueness
1-Amino-3-cyclopropylpentan-3-ol is unique due to its specific chain length and the presence of both amino and hydroxyl groups on the same carbon chain. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-amino-3-cyclopropylpentan-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10,5-6-9)7-3-4-7/h7,10H,2-6,9H2,1H3 |
Clave InChI |
OVWSFSJRNIAGHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCN)(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


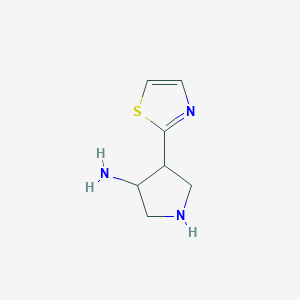
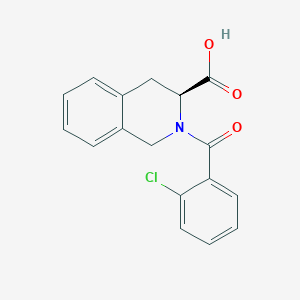
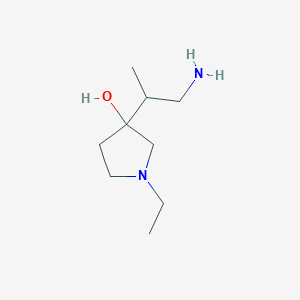
![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)
![3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13170064.png)
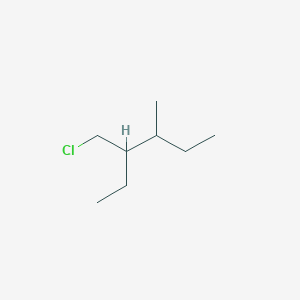

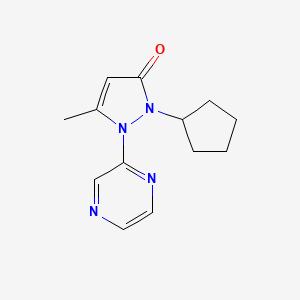
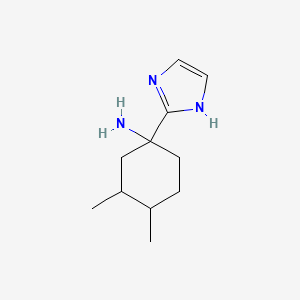
![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
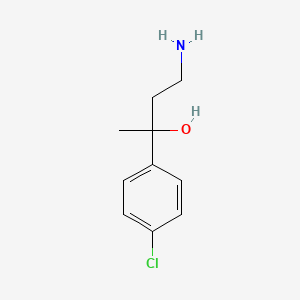
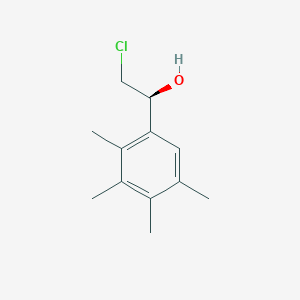
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)
